molecular formula C2H4ClNO2 B146382 1-Chloro-1-nitroethane CAS No. 598-92-5

1-Chloro-1-nitroethane

Cat. No. B146382
CAS RN: 598-92-5
M. Wt: 109.51 g/mol
InChI Key: LPIWIOBGUAPNQW-UHFFFAOYSA-N
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Description

1-Chloro-1-nitroethane is a chemical compound with the molecular formula C2H4ClNO2 . It has an average mass of 109.512 Da and a monoisotopic mass of 108.993057 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1-nitroethane consists of 1 Chlorine atom, 1 Nitrogen atom, 2 Carbon atoms, 4 Hydrogen atoms, and 2 Oxygen atoms . It has a molar refractivity of 22.1±0.3 cm³ .


Physical And Chemical Properties Analysis

1-Chloro-1-nitroethane has a density of 1.3±0.1 g/cm³, a boiling point of 125.4±13.0 °C at 760 mmHg, and a vapour pressure of 12.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.3±3.0 kJ/mol and a flash point of 29.7±19.8 °C . The compound has a polar surface area of 46 Ų and a molar volume of 86.1±3.0 cm³ .

Scientific Research Applications

Suicide Inactivation of Enzymes

1-Chloro-1-nitroethane has been found to function as a suicide inactivator of the enzyme D-amino acid oxidase. This inactivation process involves the generation of a stable amide at a specific site of the enzyme, leading to its complete inactivation (Alston, Porter & Bright, 1983).

Reactions with Metal Compounds

This compound also exhibits interesting reactions with metal compounds. For instance, its oxidative addition to iridium(I) and platinum(0) compounds has been studied, revealing the formation of various complex products and pointing towards potential applications in organometallic chemistry (Bolsman & Doorn, 1979).

Alternatives to Chlorinated Hydrocarbons

In the synthesis of ethylene oxide, 1-Chloro-1-nitroethane has been considered as a chlorine-free inhibitor. This indicates its potential use in more environmentally friendly industrial processes (Reiss & Luft, 1998).

Gas Phase Decomposition Studies

Research has been conducted on the kinetic parameters and decomposition products of 1-Chloro-1-nitroethane in the gas phase. These studies are crucial for understanding its behavior under various conditions, which is important for both industrial applications and safety considerations (Nazin, Manelis & Dubovitskii, 1971).

Analytical Applications

1-Chloro-1-nitroethane has been used in analytical methods, such as in the determination of its concentration in workplace air, which is vital for occupational health and safety (Yang et al., 2011).

Safety And Hazards

1-Chloro-1-nitroethane is a colorless liquid that strongly irritates skin and eyes. It is toxic by ingestion and inhalation . High concentrations can cause lacrimation, increased nasal secretions, coughing, pulmonary rales, and weakness in animals .

properties

IUPAC Name

1-chloro-1-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO2/c1-2(3)4(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIWIOBGUAPNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870662
Record name Ethane, 1-chloro-1-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1-nitroethane

CAS RN

598-92-5
Record name 1-Chloro-1-nitroethane
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Record name 1-Chloro-1-nitroethane
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Record name 1-Chloro-1-nitroethane
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Record name Ethane, 1-chloro-1-nitro-
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Record name Ethane, 1-chloro-1-nitro-
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Record name 1-CHLORO-1-NITROETHANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
TA Alston, DJ Porter, HJ Bright - Journal of Biological Chemistry, 1983 - Elsevier
… We have concluded that 1-chloro-1-nitroethane nitronate … occurs at a 1-chloro-1-nitroethane anion concentration of 2.0 mM … experiments, the 1-chloro-1-nitroethane anion has failed to …
Number of citations: 20 www.sciencedirect.com
T Bolsman, JA Van Doorn - Journal of Organometallic Chemistry, 1979 - Elsevier
… This article deals mainly with the oxidative addition of 1-chloro-1-nitroethane and l-bromo-l-nitroethane to trans-IrCl(C0) [P(CH,),C,$I ] 5 2 and trans-IrBr(CO)[P(CH,)&&] …
Number of citations: 6 www.sciencedirect.com
SV Bondarev, LM Kozlov - Chemistry and Technology of Fuels and Oils, 1968 - Springer
… 1-4) in the various solvents it should be noted that 1-chloro1-nitroethane is a powerful solvent-precipitant for waxes, being appreciably superior to acetone. 1-Chloro -1-nitropropane …
Number of citations: 3 link.springer.com
EC Hurdis, CP Smyth - Journal of the American Chemical Society, 1942 - ACS Publications
… thought best to use the two-point method for 1-chloro-1-nitroethane and 1-… of 1 -chloro-1 -nitroethane, calculated by vector addition of the … methane and 1 -chloro-1 -nitroethane is 3.60 — …
Number of citations: 26 pubs.acs.org
EE Hamel, JS Dehn, JA Love… - … Product Research and …, 1962 - ACS Publications
… route involved conversion of 1-chloro-1-nitroethane (II) to … at 870 rpm The two feed streams, 1-chloro-1-nitroethane and an … 1 -chloro-1-nitroethane and organic side reaction products. …
Number of citations: 21 pubs.acs.org
A Cammarata, TM Bustard - Journal of Medicinal Chemistry, 1974 - ACS Publications
… added to a mixture of 1chloro-1 -nitroethane (21.9 g), water (20 ml), and potassium carbonate (1 g). The homogeneous mixture became warm, the temperature rising spontaneouslyto 50…
Number of citations: 13 pubs.acs.org
AG Bazonov, IV Shugalei… - Journal of Organic …, 1980 - Consultants Bureau
Number of citations: 0
AG Bazanov, IV Shugalei… - ZHURNAL …, 1980 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 3
AG Bazanov, IV Shugalei… - Journal of Organic …, 1980 - Consultants Bureau
Number of citations: 0
IV Shugalei, IV Tselinskii - ZHURNAL …, 1994 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 2

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